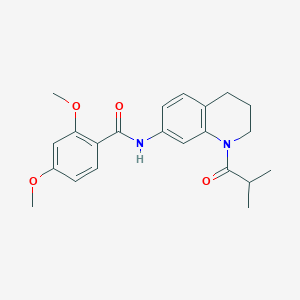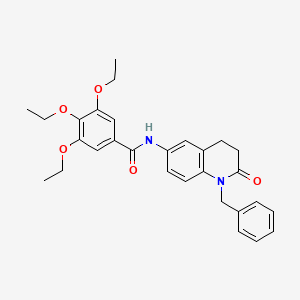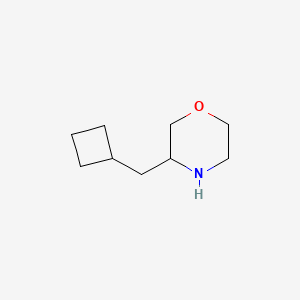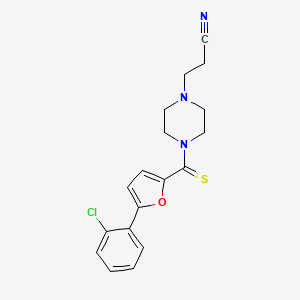![molecular formula C15H10ClNO B2398889 4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one CAS No. 22863-61-2](/img/structure/B2398889.png)
4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one, commonly known as CPIM, is an organic compound with a unique structure that has a wide range of applications in scientific research. CPIM is a versatile molecule that can be used in various laboratory experiments due to its stability and reactivity. It is also used in the synthesis of other compounds, such as indole derivatives, for further research. CPIM has been extensively studied for its biochemical and physiological effects, and its potential for use in drug development.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Research has explored the synthesis and structural characterization of indole derivatives, highlighting their importance due to biological activities such as anti-tumor and anti-inflammatory properties. For instance, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide demonstrated the utility of indole nuclei in crafting molecules with potential biological activities, supported by spectroscopic techniques and single-crystal X-ray diffraction studies (Geetha et al., 2019). Additionally, structural investigations on various indole derivatives have been conducted to understand their crystallization and molecular packing, utilizing techniques like crystal X-ray diffraction (Yamuna et al., 2010).
Biological Activities
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and evaluated for their urease inhibitory potential, showcasing the utility of indole derivatives in designing potent therapeutic agents (Nazir et al., 2018).
Nonlinear Optical Properties
The synthesis of novel chalcone derivative compounds and their investigation for nonlinear optical properties have been explored, indicating potential applications in optical device technologies (Rahulan et al., 2014).
Antimicrobial Activity
Research into indole compounds containing azetidinones and oxadiazoles has been conducted to explore their antimicrobial activities, further demonstrating the diverse applications of indole derivatives in the development of new antimicrobial agents (Sreeramulu & Ashokgajapathiraju, 2014).
Propriétés
IUPAC Name |
(3Z)-3-benzylidene-4-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-12-7-4-8-13-14(12)11(15(18)17-13)9-10-5-2-1-3-6-10/h1-9H,(H,17,18)/b11-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNOXXKBHPAGL-LUAWRHEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=CC=C3Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C=CC=C3Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)

![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;hydrochloride](/img/structure/B2398811.png)
![3-(2,5-Dimethylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2398813.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)
![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)
![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398822.png)
![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2398824.png)

![5-bromo-2-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2398827.png)
